molecular formula C11H14FN B1272349 4-(4-Fluorophenyl)piperidine CAS No. 37656-48-7

4-(4-Fluorophenyl)piperidine

Cat. No.: B1272349
CAS No.: 37656-48-7
M. Wt: 179.23 g/mol
InChI Key: AFYALJSDFPSAAZ-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)piperidine is an organic compound with the molecular formula C11H14FN It is a derivative of piperidine, where a fluorophenyl group is attached to the fourth position of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)piperidine typically involves the reaction of 4-fluorobenzaldehyde with piperidine under specific conditions. One common method includes the use of a fluorinating agent to introduce the fluorine atom into the phenyl ring. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 4-(4-fluorophenyl)piperidin-4-ol, while reduction can produce this compound hydrochloride .

Scientific Research Applications

4-(4-Fluorophenyl)piperidine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound is studied for its potential biological activities, including its effects on neurotransmitter systems.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as depression and anxiety.

    Industry: It is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)piperidine involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly the serotonin and dopamine pathways. This modulation can lead to changes in mood and behavior, making it a potential candidate for the treatment of psychiatric disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Fluorophenyl)piperidine is unique due to its specific fluorine substitution, which can influence its pharmacokinetic and pharmacodynamic properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

4-(4-fluorophenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-4,10,13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFYALJSDFPSAAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374655
Record name 4-(4-fluorophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37656-48-7
Record name 4-(4-fluorophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-fluorophenyl)piperidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The title compound was prepared from 1-benzyl-3-(SR)-formyl-4-(RS)-(3-thienyl)pyrrolidine and 4-(4-fluorophenyl)piperidine according to procedures described in Example 1. 4-(4-fluorophenyl)piperidine was prepared according to procedures used to prepare 4-phenylpiperidine in Example 1. Mass Spectrum (CI) m/e 435 (M+1).
Name
1-benzyl-3-(SR)-formyl-4-(RS)-(3-thienyl)pyrrolidine
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Synthesis routes and methods II

Procedure details

Tert-butyl 4-(4-fluorophenyl)piperidine-1-carboxylate (46 mg, 0.165 mmol) was dissolved in MC (2 ml), followed by addition of trifluoroacetic acid (1 ml), and then the resulting mixture was stirred at room temperature for 4 hours. The resulting reaction liquid was neutralized by slow addition of a saturated aqueous NaHCO3 solution at 0° C., and then extracted with 5% MeOH/MC (10 ml×2). The organic layer was dried over anhydrous magnesium sulfate, followed by filtration, concentration, and vacuum drying, to obtain 22 mg of colorless oil (74%).
Quantity
46 mg
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reactant
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1 mL
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0 (± 1) mol
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Yield
74%

Synthesis routes and methods III

Procedure details

A mixture of 10 g (47 mmol) of 4-(4-fluorophenyl) tetrahydro pyridine hydrochloride (Aldrich-Saylor) and 1.18 g of 10% Pd/C in 100 mL of degassed MeOH (N2) was stirred under hydrogen at 45 psi for 18 h. The reaction mixture was then filtered though a thin pad of celite eluting with MeOH. The filtrate was concentrated and the residue was stirred in 75 mL of ether. To it at 0° C. was added 5 g of solid NaOH. The layers were separated and the aqueous layer was extracted with ether. The combined organic fractions were washed with sated NaCl solution, dried over Na2SO4, filtered and the filtrate was concentrated. The residue was crystalized from cold heptane to give 10 g of the title compound.
Name
4-(4-fluorophenyl) tetrahydro pyridine hydrochloride
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1.18 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Fluorophenyl)piperidine
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4-(4-Fluorophenyl)piperidine
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4-(4-Fluorophenyl)piperidine

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